1-N-Boc-3-(R)-cyanopiperidine CAS number and properties
1-N-Boc-3-(R)-cyanopiperidine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-N-Boc-3-(R)-cyanopiperidine, a key chiral intermediate in the synthesis of targeted therapeutics. This document details its chemical and physical properties, provides insights into its synthesis, and explores its application in the development of Aurora kinase inhibitors.
Core Properties of 1-N-Boc-3-(R)-cyanopiperidine
1-N-Boc-3-(R)-cyanopiperidine, also known as tert-butyl (3R)-3-cyanopiperidine-1-carboxylate, is a Boc-protected chiral piperidine derivative. The presence of the nitrile group and the defined stereochemistry at the C3 position make it a valuable building block in medicinal chemistry.
Chemical and Physical Data
The fundamental properties of 1-N-Boc-3-(R)-cyanopiperidine and its related stereoisomers are summarized in the table below for easy comparison.
| Property | 1-N-Boc-3-(R)-cyanopiperidine | 1-N-Boc-3-(S)-cyanopiperidine | 1-N-Boc-3-cyanopiperidine (racemic) |
| CAS Number | 915226-44-7[1] | 915226-39-0 | 91419-53-3[2] |
| Molecular Formula | C₁₁H₁₈N₂O₂[1] | C₁₁H₁₈N₂O₂ | C₁₁H₁₈N₂O₂[2] |
| Molecular Weight | 210.27 g/mol [1] | 210.27 g/mol | 210.27 g/mol [2] |
| Appearance | White to yellow powder/solid[2][3] | - | White to yellow powder/solid[2][3] |
| Melting Point | - | - | 60-65 °C[2][3] |
| Boiling Point | - | 325.3 °C at 760 mmHg | 40 °C at 30 mmHg (lit.)[2][3] |
| Density | - | 1.07 g/cm³ | 1.07 g/cm³ (Predicted)[3] |
| Solubility | Soluble in Methanol[3] | - | Soluble in Methanol[3] |
| Purity | - | ≥ 97% | ≥ 97% |
| Storage | 2-8 °C[2][3] | - | 2-8 °C[2][3] |
Synthesis and Experimental Protocols
The enantioselective synthesis of 1-N-Boc-3-(R)-cyanopiperidine is crucial for its application in chiral drug development. While a specific, detailed, publicly available protocol for its direct synthesis is not extensively documented, a representative procedure can be inferred from the synthesis of analogous compounds, such as its corresponding amine, (R)-1-Boc-3-aminopiperidine, and the dehydration of the corresponding amide.
Conceptual Synthetic Workflow
A plausible synthetic route to obtain 1-N-Boc-3-(R)-cyanopiperidine can be envisioned starting from a suitable chiral precursor. A logical approach involves the dehydration of the corresponding (R)-amide.
Caption: Conceptual workflow for the synthesis of 1-N-Boc-3-(R)-cyanopiperidine.
Representative Experimental Protocol (Dehydration of Amide)
This protocol is based on the general procedure for the synthesis of the racemic tert-butyl 3-cyanopiperidine-1-carboxylate. Researchers should adapt and optimize this for the (R)-enantiomer.
Materials:
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(R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate
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Anhydrous Dichloromethane (DCM)
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Triethylamine (Et₃N)
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Trifluoroacetic Anhydride (TFAA)
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Deionized Water
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Saturated Sodium Bicarbonate Solution
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Anhydrous Sodium Sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve (R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.
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To the stirred solution, add triethylamine (approx. 7.0 eq).
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Cool the reaction mixture in an ice bath and slowly add trifluoroacetic anhydride (approx. 5.0 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding deionized water.
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Separate the organic layer and wash it with a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure 1-N-Boc-3-(R)-cyanopiperidine.
Application in Drug Development: Aurora Kinase Inhibitors
1-N-Boc-3-(R)-cyanopiperidine is a key intermediate in the synthesis of inhibitors targeting Aurora kinases. These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is implicated in various cancers.
Role in Synthesis of Aurora Kinase Inhibitors
The piperidine nitrile moiety is a common structural feature in a number of potent and selective Aurora kinase inhibitors. The cyano group can participate in key interactions within the ATP-binding pocket of the kinase, while the piperidine ring serves as a scaffold for orienting other pharmacophoric groups. The (R)-chirality is often essential for optimal binding and selectivity.
Aurora Kinase Signaling and Inhibition
Aurora kinases, particularly Aurora A and Aurora B, play pivotal roles in ensuring the fidelity of cell division. Their inhibition disrupts mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.
